molecular formula C13H17N3OS B11766965 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

Cat. No.: B11766965
M. Wt: 263.36 g/mol
InChI Key: KCPVDSMCYZSFID-UHFFFAOYSA-N
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Description

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is an organic compound that features a thiadiazole ring, an ethoxyphenyl group, and a propan-1-amine moiety

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

InChI

InChI=1S/C13H17N3OS/c1-2-17-11-7-5-10(6-8-11)13-16-15-12(18-13)4-3-9-14/h5-8H,2-4,9,14H2,1H3

InChI Key

KCPVDSMCYZSFID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole ring is reacted with 4-ethoxyphenyl halide.

    Introduction of the Propan-1-amine Moiety: The final step involves the reaction of the intermediate product with 3-bromopropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds containing thiadiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Some studies indicate that similar compounds may demonstrate anticancer effects, warranting further investigation into their mechanisms of action against cancer cells.
  • Anti-inflammatory Effects : The structural attributes of this compound suggest potential use in anti-inflammatory therapies, although specific research on this compound is still limited .

Medicinal Chemistry

The unique combination of the ethoxy group and the propanamine chain attached to the thiadiazole ring may enhance solubility and bioavailability compared to other similar compounds. This makes this compound a promising candidate for drug development .

Synthesis Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Research has focused on refining these synthetic pathways to facilitate easier access to the compound for further study .

Case Studies and Research Findings

StudyFindings
Aziz-ur-Rehman et al. (2018)Investigated related thiadiazole derivatives for anticancer activity; compounds showed significant IC50 values indicating potential as strong anticancer agents .
Molecular Interaction StudiesInitial interaction studies suggest that this compound may bind effectively with specific biological targets, although more detailed studies are needed.

Potential Applications in Drug Development

The compound's structural characteristics imply it could serve as a lead compound in drug discovery programs targeting various diseases:

  • Antimicrobial Agents : Given its potential antimicrobial properties, it could be developed into new antibiotics.
  • Cancer Therapeutics : Its anticancer potential indicates it may be useful in developing targeted cancer therapies.
  • Anti-inflammatory Drugs : Further exploration could reveal its efficacy in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and ethoxyphenyl group contribute to its binding affinity and specificity, while the propan-1-amine moiety may facilitate its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
  • 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
  • 3-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

Uniqueness

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity

Biological Activity

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is a novel compound that features a unique structural arrangement, incorporating a thiadiazole ring and an ethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely attributed to the properties of the thiadiazole moiety.

Structural Characteristics

The molecular formula of this compound is C13H17N3OS, with a molecular weight of 263.36 g/mol. The presence of the thiadiazole ring is significant as it is known to interact with various biological targets, potentially leading to diverse therapeutic applications.

Biological Activities

Preliminary studies indicate that compounds containing thiadiazole rings often exhibit a range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties, which could be explored further with this compound.
  • Anticancer Potential : Research has indicated that thiadiazole-containing compounds can exhibit significant anticancer activity against various cell lines. For instance, studies have reported IC50 values ranging from 0.20–2.58 μM for similar structures against human cancer cell lines .
  • Anti-inflammatory Effects : Compounds with thiadiazole structures have been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The thiadiazole ring acts as a pharmacophore, enhancing interaction with biological targets such as enzymes and receptors involved in disease processes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar thiadiazole derivatives. The following table summarizes notable compounds and their associated biological activities:

Compound NameStructureNotable Properties
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-aminoStructureAntimicrobial activity
5-(4-Chlorophenyl)-1,3,4-thiadiazoleStructureAntiviral properties
2-Aminothiazole derivativesN/ABroad-spectrum biological activity

Case Studies

Recent research has highlighted the efficacy of thiadiazole derivatives in various therapeutic areas:

  • Anticancer Studies : A study demonstrated that a related thiadiazole compound exhibited significant growth inhibition against breast carcinoma (T47D) and colon carcinoma (HT-29) cell lines with IC50 values below 2 μM .
  • Antimicrobial Research : Another study reported that substituted thiadiazoles showed potent activity against Staphylococcus epidermidis, indicating their potential as antimicrobial agents .

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